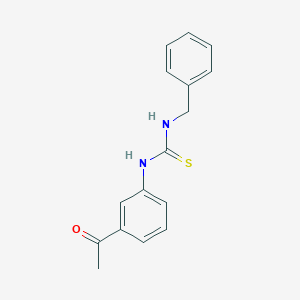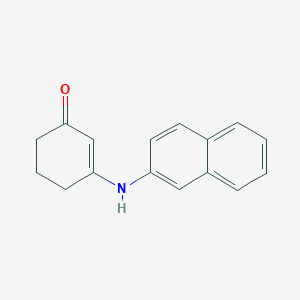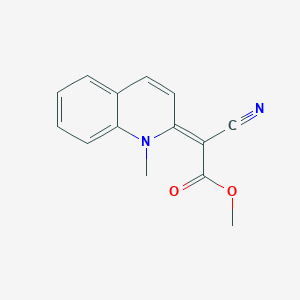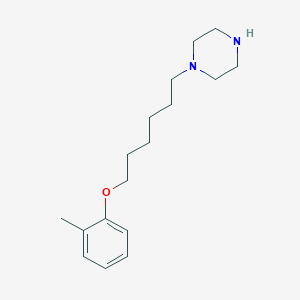![molecular formula C15H21N3O B397067 2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol CAS No. 400876-77-9](/img/structure/B397067.png)
2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol” is a chemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a topic of interest among researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its derivatives showed remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a phenyl ring and an ethanolamine group . The SMILES representation of the molecule isCC1=CC(=CC=C1)N2C(=C(C(=N2)C)CNCCO)C .
Applications De Recherche Scientifique
Scientific Research Applications
Antifungal Applications
Research into compounds with antifungal properties has shown that certain pyrazole derivatives demonstrate significant effectiveness. In the fight against Bayoud disease, which affects date palms in North Africa and the Middle East, compounds such as (Z)-1-(1.5-Dimethyl-1H-pyrazole-3-yl)-3-hydroxy but-2-en-1-one and others have shown antifungal pharmacophore sites that are crucial in biological activity against the pathogen Fusarium oxysporum f. sp. albedinis (Kaddouri et al., 2022). This suggests a potential research application for similar pyrazole-based compounds in developing antifungal agents.
Synthesis and Applications in Heterocyclic Chemistry
Pyrazole derivatives are highlighted for their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of these derivatives involves key reactions such as condensation followed by cyclization, showcasing their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015). This area of research highlights the potential of pyrazole-based compounds in pharmaceutical applications, suggesting avenues for the exploration of compounds like 2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol.
Material Science and Engineering
In material science, the modification of compounds like xylan with functional groups introduces new properties that can be tailored for specific applications, such as drug delivery or as additives in paper manufacturing. This area of research demonstrates the utility of chemical modifications in creating materials with desired characteristics (Petzold-Welcke et al., 2014). While not directly related, the chemistry involved in modifying and understanding the properties of such compounds can inform research on similar complex molecules.
Potential in Bioethanol Production
Research on bioethanol and its derivatives focuses on renewable energy sources and the efficient production of biofuels. The reforming of bio-ethanol for hydrogen production, for example, illustrates the importance of catalysts in enhancing the efficiency of biofuel production processes (Ni, Leung, & Leung, 2007). Although this research does not directly involve the compound , it underscores the broader context of renewable energy research, where similar compounds could find applications.
Orientations Futures
The future directions for research on “2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol” and similar compounds may include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicine and agriculture .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects
Mode of Action
One of the key features of similar compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which may impact the bioavailability of this compound.
Result of Action
Some pyrazole derivatives have been shown to display superior antipromastigote activity , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
2-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11-5-4-6-14(9-11)18-13(3)15(12(2)17-18)10-16-7-8-19/h4-6,9,16,19H,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVJNASUWGINQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)CNCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-N-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B396989.png)
![4-[3-(4-chloro-3-methylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396993.png)

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B397010.png)
![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)

![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)
